molecular formula C8H7NO4S B14293472 3-Nitro-4-(sulfanylmethyl)benzoic acid CAS No. 112682-71-0

3-Nitro-4-(sulfanylmethyl)benzoic acid

Cat. No.: B14293472
CAS No.: 112682-71-0
M. Wt: 213.21 g/mol
InChI Key: JOVAHIFYNJUGHM-UHFFFAOYSA-N
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Description

3-Nitro-4-(sulfanylmethyl)benzoic acid is an organic compound with the molecular formula C8H7NO4S It is an aromatic compound characterized by the presence of a nitro group (-NO2) and a sulfanylmethyl group (-SCH3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(sulfanylmethyl)benzoic acid typically involves the nitration of 4-(sulfanylmethyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(sulfanylmethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Tin(II) chloride (SnCl2), iron (Fe) with hydrochloric acid (HCl)

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid (HNO3) with sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amino derivatives

    Substitution: Halogenated or further nitrated derivatives

Mechanism of Action

The mechanism of action of 3-Nitro-4-(sulfanylmethyl)benzoic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfanylmethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity . These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-4-(sulfanylmethyl)benzoic acid is unique due to the presence of both the nitro and sulfanylmethyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research applications .

Properties

CAS No.

112682-71-0

Molecular Formula

C8H7NO4S

Molecular Weight

213.21 g/mol

IUPAC Name

3-nitro-4-(sulfanylmethyl)benzoic acid

InChI

InChI=1S/C8H7NO4S/c10-8(11)5-1-2-6(4-14)7(3-5)9(12)13/h1-3,14H,4H2,(H,10,11)

InChI Key

JOVAHIFYNJUGHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CS

Origin of Product

United States

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